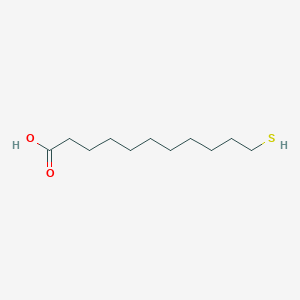

11-Mercaptoundecanoic Acid

描述

Significance of Thiol-Terminated Carboxylic Acids in Interfacial Chemistry

Thiol-terminated carboxylic acids are a cornerstone of interfacial chemistry, primarily due to their capacity to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and platinum. nih.govselleckchem.comrsc.org The strong affinity of the sulfur atom in the thiol group (-SH) for these metal surfaces leads to the spontaneous formation of a dense, stable, and well-defined molecular layer upon immersion of the substrate in a solution containing the thiol. researchgate.netresearchgate.net

The structure of these molecules is inherently amphiphilic. The thiol "head" group provides a robust anchor to the metallic substrate, while the alkyl chain creates a hydrophobic barrier. The terminal carboxylic acid (-COOH) group extends away from the surface, creating a new, functional interface. researchgate.net This terminal group is particularly significant as it can be deprotonated to form a negatively charged carboxylate group (-COO-), rendering the surface hydrophilic and providing a reactive site for further chemical modification. researchgate.netnih.gov

The ability to precisely control surface properties is a key outcome of using thiol-terminated carboxylic acids. By forming a SAM, a hydrophobic metal surface can be transformed into a hydrophilic one, which is crucial for applications in aqueous environments, such as in biosensors or biomedical implants. researchgate.net Furthermore, the carboxylic acid terminus serves as a versatile chemical handle for the covalent attachment of other molecules, including proteins, DNA, and polymers, through standard coupling chemistries. researchgate.netacs.orgnih.gov This process of "functionalization" is fundamental to the design of complex, multi-component systems on surfaces. Research has shown that the packing, orientation, and crystallinity of these SAMs can be influenced by factors such as the presence of acids in the deposition solution. acs.orgnih.gov

Role of 11-Mercaptoundecanoic Acid in Supramolecular Architectures and Nanotechnology

In the realms of supramolecular chemistry and nanotechnology, 11-MUA serves as an indispensable building block for creating functional nanoscale materials and complex molecular assemblies. Its dual functionality is expertly exploited to modify the surfaces of nanoparticles, particularly gold nanoparticles (AuNPs), and to construct intricate architectures for a variety of advanced applications. medchemexpress.comchemicalbook.com

Nanoparticle Functionalization: 11-MUA is widely used to stabilize and functionalize nanoparticles. medchemexpress.comnih.gov The thiol group binds strongly to the surface of AuNPs, forming a protective monolayer that prevents aggregation and enhances their dispersion and stability in aqueous solutions at neutral or basic pH. nih.govmdpi.com The outward-facing carboxylic acid groups not only provide colloidal stability but also serve as anchor points for the conjugation of biomolecules. researchgate.netchemicalbook.com For instance, 11-MUA-functionalized AuNPs have been used to create fluorescent gold nanoclusters that can act as probes for the sensitive and selective detection of metal ions like Cr³⁺ and Cr⁶⁺. rsc.orgresearchgate.net The pH-responsive nature of the carboxylic acid group can also be used to trigger the aggregation and re-dispersion of nanoparticles or to facilitate their transfer between aqueous and organic phases. nih.govmdpi.com

Biosensor Development: The ability to form well-defined SAMs on gold surfaces makes 11-MUA a critical component in the fabrication of biosensors. researchgate.networldscientific.com These SAMs create an ideal platform for immobilizing biological recognition elements such as antibodies, enzymes, and nucleic acids. researchgate.networldscientific.comnih.gov For example, 11-MUA has been used to functionalize gold electrodes for the detection of proteins and to immobilize DNA for studies using atomic force microscopy. worldscientific.comnih.gov The alkyl chain of 11-MUA acts as a spacer, which helps to minimize non-specific adsorption of other molecules onto the sensor surface and improves the accessibility of the immobilized biomolecules for interaction with their target analytes, thereby enhancing the sensor's sensitivity and specificity. researchgate.net

Supramolecular Assemblies: The carboxylic acid terminus of 11-MUA can participate in non-covalent interactions, such as hydrogen bonding, which are central to the formation of supramolecular structures. These interactions can be used to direct the assembly of nanoparticles into larger, ordered 3D structures. chemicalbook.com These organized assemblies are being explored for applications in plasmonics and the development of novel nanoscale electronic and electro-optic devices. chemicalbook.com The controlled arrangement of molecules and nanoparticles into complex architectures is a key goal of supramolecular chemistry, and 11-MUA provides a versatile tool for achieving this. nih.gov

Research Findings on 11-MUA in Nanotechnology Applications

| Application Area | Research Focus | Key Finding |

| Nanoparticle Synthesis | One-pot synthesis of fluorescent gold nanoclusters (AuNCs). | 11-MUA acts as both a reducing and capping agent, producing water-soluble AuNCs (avg. diameter 1.8 ± 0.4 nm) that can be used as fluorescent probes for detecting Cr³⁺ ions. rsc.orgresearchgate.net |

| Catalysis | pH-responsive gold nanoparticles (AuNPs) for catalysis. | 11-MUA functionalization allows for pH-triggered aggregation/re-dispersion and phase transfer of AuNPs, enabling control over their catalytic activity. nih.govmdpi.com |

| Biosensing | Surface functionalization of gold electrodes for immunosensors. | SAMs of 11-MUA provide an effective surface for immobilizing antibodies, with optimal performance achieved at incubation times over 24 hours. worldscientific.com |

| DNA Immobilization | Creating a surface for DNA imaging via Atomic Force Microscopy (AFM). | 11-MUA SAMs on gold allow for stable and reproducible imaging of DNA molecules, which are bound via ionic bridges between the carboxylate and phosphate (B84403) groups. nih.gov |

| Electron Transfer Studies | Investigating electron transfer mechanisms through 11-MUA SAMs. | Densely packed 11-MUA monolayers on gold facilitate the study of electron transfer, which is crucial for developing electrochemical biosensors. nih.govacs.orgacs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

11-sulfanylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOLZNVIRIHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337585 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71310-21-9 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 11 Mercaptoundecanoic Acid Functionalized Systems

Synthesis of 11-Mercaptoundecanoic Acid-Protected Gold Nanoclusters

Gold nanoclusters (AuNCs) protected by 11-MUA are prized for their unique photoluminescence properties and biocompatibility. Their synthesis requires precise control over reaction conditions to achieve desired sizes and functionalities.

One-pot synthesis represents a streamlined and efficient method for preparing 11-MUA-protected gold nanoclusters (AuNCs@MUA). In these approaches, all reactants are combined in a single vessel, where the gold salt is reduced in the presence of 11-MUA, which acts as both a reducing agent and a stabilizing capping agent. usask.ca

A common one-pot method involves dissolving a gold precursor, such as hydrogen tetrachloroaurate (B171879) (HAuCl₄), in an aqueous solution containing 11-MUA and sodium hydroxide (B78521) (NaOH). usask.caacs.org The reaction proceeds at room temperature with stirring for a set duration, often ranging from 5 to 24 hours, during which the colorless solution typically turns pale yellow, indicating the formation of AuNCs. acs.orgresearchgate.net The resulting nanoclusters are often water-soluble and exhibit distinct fluorescent properties. usask.ca For instance, one method yields AuNCs with an average diameter of 1.8 ± 0.4 nm, an emission maximum at 608 nm, and a quantum yield of 2.4%. usask.caresearchgate.net

Variations of this approach exist to modulate the properties of the resulting nanoclusters. Some protocols introduce a strong reducing agent, like sodium borohydride (B1222165) (NaBH₄), to facilitate the reduction of the gold salt. core.ac.ukmdpi.com The molar ratios of the reactants, particularly the gold precursor to the 11-MUA ligand, are a critical parameter that influences the final size and stability of the nanoclusters. nih.gov

Table 1: Comparison of One-Pot Synthesis Parameters for 11-MUA-Protected Gold Nanoclusters

| Gold Precursor | Primary Ligand/Reductant | Additional Reductant | Solvent/Medium | Reaction Time | Avg. Diameter (nm) | Emission Max (nm) | Reference |

| HAuCl₄ | 11-MUA | None (NaOH present) | Aqueous NaOH | Room Temp. | 1.8 ± 0.4 | 608 | usask.caresearchgate.net |

| HAuCl₄ | 11-MUA | None (NaOH present) | Ultrapure Water/NaOH | 5 hours | Not specified | 612 | acs.org |

| HAuCl₄ | 11-MUA | NaBH₄ | Aqueous | Not specified | 1.9 ± 0.2 | 612 | core.ac.uk |

| HAuCl₄·4H₂O | 11-MUA | NaBH₄ | Aqueous NaOH | 24 hours | Uniformly dispersed | 610 | mdpi.com |

| HAuCl₄·4H₂O | 11-MUA | None | Methanol | 1 hour (for precursor) | 2.01 ± 0.25 (pre-etching) | 610 | nih.gov |

Following synthesis, purification is essential to remove unreacted precursors, excess ligands, and any reaction byproducts. A common and straightforward method is high-speed centrifugation, which separates the larger nanoclusters from soluble impurities. acs.org

A more sophisticated, multi-step purification strategy has been developed specifically for Au₂₅ clusters protected by 11-MUA. usask.ca This method leverages the pH-dependent solubility imparted by the terminal carboxyl groups of the 11-MUA ligands. The process involves:

Cooling the solution containing the nanoclusters in an ice bath.

Slowly adding a solution of sodium borohydride (NaBH₄). This addition causes the non-Au₂₅ clusters to grow and precipitate out of the solution, while the highly stable Au₂₅ clusters remain in the supernatant. usask.ca

The addition of NaBH₄ also deprotonates the carboxylic acid groups on the 11-MUA, rendering the Au₂₅ clusters insoluble in solvents like tetrahydrofuran (B95107) (THF) and causing them to precipitate. usask.ca

This precipitate can be isolated and then redissolved in water.

Subsequent protonation of the carboxylate groups by adding a weak acid, such as acetic acid, leads to the re-precipitation of the purified Au₂₅ clusters. usask.ca

This strategy demonstrates the stability of Au₂₅ clusters and provides an effective means to isolate them from a polydisperse mixture. usask.ca

Functionalization Protocols for Noble Metal Nanoparticles with this compound

Beyond the direct synthesis of gold nanoclusters, 11-MUA is widely used to functionalize the surfaces of pre-existing noble metal nanoparticles. This surface modification imparts new chemical properties to the nanoparticles, such as pH-responsiveness and points for covalent attachment of other molecules.

Ligand exchange, also known as a place-exchange reaction, is a powerful and versatile method for functionalizing nanoparticles. acs.org This process involves replacing the original stabilizing ligands on a nanoparticle's surface with 11-MUA. The strong affinity between the thiol group of 11-MUA and the gold surface drives the reaction. nih.gov

A common precursor for this method is citrate-stabilized gold nanoparticles. tandfonline.comrsc.org Citrate (B86180) ions are weakly bound to the gold surface and can be readily displaced by the stronger binding thiol group of 11-MUA. acs.org The exchange is typically performed by mixing the citrate-stabilized nanoparticles with a solution of 11-MUA. tandfonline.com This approach has been successfully used to functionalize gold nanoparticles of various sizes, including those around 13-15 nm. tandfonline.comrsc.org

The efficiency and outcome of the ligand exchange can be influenced by several factors, including the initial ligand, the solvent, and the structure of the incoming thiol. acs.org For instance, gold nanorods, which are often synthesized and stabilized with cetyltrimethylammonium bromide (CTAB), can be functionalized with 11-MUA to replace the cytotoxic CTAB layer, making them more suitable for biological applications. researchgate.net This exchange provides a route to nanoparticles with well-defined cores and tailored surface chemistry. acs.org

In situ functionalization involves the introduction of the functional ligand during the initial formation and growth of the nanoparticle core. This method is closely related to the one-pot syntheses described for nanoclusters but is also applicable to larger nanoparticles. The 11-MUA is present in the reaction mixture from the outset, binding to the gold surface as the atoms nucleate and grow into nanoparticles. nih.gov

A notable example of in situ functionalization is a chemical etching method. This process begins with the synthesis of small, MUA-capped gold nanoparticles (AuNP@MUA) with an average diameter of about 2.0 nm. These nanoparticles are then subjected to an etching process by adding more 11-MUA and heating the solution (e.g., at 55°C for 26 hours). nih.gov During this step, the excess MUA etches the gold cores, reducing their size (e.g., to 1.7 nm) and transforming them into highly luminescent gold nanoclusters (AuNC@MUA). nih.gov This procedure serves as both a size-focusing and functionalization step, occurring simultaneously within the same reaction vessel.

Self Assembled Monolayers Sams of 11 Mercaptoundecanoic Acid

Formation Mechanisms and Kinetics of 11-Mercaptoundecanoic Acid SAMs on Metal Surfaces

The formation of self-assembled monolayers (SAMs) of this compound (11-MUA) on metal surfaces, particularly gold, is a widely studied process driven by the strong affinity between the thiol group (-SH) and the metal. This interaction leads to the spontaneous organization of the 11-MUA molecules into a densely packed, ordered monolayer. The formation process is generally understood to occur in two main steps: an initial, rapid adsorption of molecules onto the substrate, followed by a slower reorganization and ordering phase.

Influence of Substrate Crystallographic Orientation on SAM Formation

The crystallographic orientation of the metal substrate plays a significant role in the structure and quality of the resulting 11-MUA SAM. Studies comparing SAM formation on different gold substrates, such as Au(111)/mica and polycrystalline gold foils, have revealed notable differences in the resulting monolayers researchgate.netresearchgate.netnih.gov.

On the atomically flat, single-crystal Au(111) surface, 11-MUA molecules can form highly ordered, crystalline domains. The well-defined arrangement of the gold atoms on the (111) plane provides a template for the self-assembly process, leading to a more uniform and densely packed monolayer. In contrast, polycrystalline gold foils consist of multiple crystal grains with different orientations. This heterogeneity at the surface can lead to the formation of a less-ordered SAM with a higher density of defects at the grain boundaries researchgate.netnih.gov.

X-ray photoelectron spectroscopy (XPS) studies have shown different binding energies for the S2p peak of 11-MUA on Au(111)/mica compared to polycrystalline gold, indicating a different chemical environment for the sulfur headgroup on the two substrates researchgate.net. This suggests that the nature of the gold-sulfur bond is influenced by the substrate's crystal structure. Furthermore, thermal desorption spectroscopy has revealed different desorption behaviors for 11-MUA from these substrates, further highlighting the influence of the substrate on the SAM's stability and organization researchgate.netnih.gov.

Impact of Solution Parameters (Concentration, Solvent, Incubation Time) on SAM Assembly

The quality and structure of 11-MUA SAMs are highly dependent on the conditions of the solution from which they are assembled. Key parameters include the concentration of the 11-MUA, the choice of solvent, and the duration of the incubation.

Concentration: The concentration of 11-MUA in the solution directly affects the initial adsorption rate and the final surface coverage of the SAM nih.govacs.org. Molecular dynamics simulations have shown that a higher concentration can lead to a faster initial growth rate nih.gov. However, there is an optimal concentration range to achieve a defect-free monolayer. Studies suggest that a concentration about 1.2-1.5 times the minimum required for monolayer formation can result in the best surface coverage nih.govacs.org. Typically, concentrations in the millimolar (mM) range are used for preparing 11-MUA SAMs in ethanolic solutions researchgate.net.

Solvent: The choice of solvent is crucial as it influences the solubility of the 11-MUA and its interactions with the substrate. Ethanol (B145695) is the most commonly used solvent for preparing 11-MUA SAMs on gold researchgate.netnih.gov. However, studies have explored other solvents and their effects. For instance, a study on the formation of 11-MUA monolayers on silicon demonstrated that the use of isooctane (B107328) as a solvent resulted in a more effective diffusion barrier against copper compared to ethanol researchgate.net. This suggests that the solvent can impact the packing and barrier properties of the resulting monolayer. The chemical nature of the solvent, including its polarity and viscosity, can affect the mobility and assembly of the molecules on the surface researchgate.net.

Incubation Time: The time the substrate is immersed in the 11-MUA solution, known as the incubation or deposition time, is a critical factor in achieving a well-ordered SAM. While the initial adsorption is rapid, the subsequent organization and ordering of the alkyl chains is a much slower process bwise.krmdpi.com. Short incubation times may result in a disordered or incomplete monolayer. For instance, scanning tunneling microscopy (STM) studies on similar amide-containing alkanethiols have shown that longer deposition times lead to the formation of more ordered and stable structural phases bwise.krmdpi.com. Typically, an incubation time of 24 hours is employed to ensure the formation of a well-defined and stable 11-MUA SAM researchgate.net.

| Parameter | Effect on SAM Formation | Typical Conditions |

| Concentration | Influences initial growth rate and final surface coverage. Optimal concentration leads to fewer defects. | 1-3 mM in ethanol |

| Solvent | Affects solubility, molecular mobility, and final packing structure of the SAM. | Ethanol is most common. Other solvents like isooctane can alter properties. |

| Incubation Time | Longer times allow for better ordering and formation of a stable, well-organized monolayer. | Typically 24 hours. |

Structural Elucidation and Characterization of this compound SAMs

A variety of surface-sensitive techniques are employed to elucidate the structure of 11-MUA SAMs, providing insights into the molecular arrangement, packing, and crystalline nature of the monolayer. These techniques include X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and scanning tunneling microscopy (STM) researchgate.net.

Molecular Orientation and Packing Density within the Monolayer

Within a well-formed 11-MUA SAM, the molecules adopt a specific orientation relative to the substrate surface. The thiol headgroup is covalently bonded to the metal, and the alkyl chains are tilted at an angle from the surface normal. This tilt allows for optimal van der Waals interactions between adjacent chains, leading to a densely packed structure.

The packing density of 11-MUA SAMs can be evaluated using techniques like XPS rsc.org. The addition of acetic acid to the deposition solution has been shown to disrupt dimer associations of the carboxylic acid head groups, resulting in a more ordered monolayer with a higher density of accessible –COOH groups rsc.org. The packing density is a critical parameter as it influences the barrier properties of the SAM and its ability to prevent non-specific adsorption. A closely packed monolayer creates a more effective barrier to electron transfer and ionic penetration researchgate.net.

Two-Dimensional Crystalline Structure of SAMs

On atomically flat substrates like Au(111), 11-MUA SAMs can form a two-dimensional crystalline structure. High-resolution STM has been instrumental in visualizing the molecular arrangement within these monolayers. For alkanethiol SAMs on Au(111), a common structure observed is the (√3 × √3)R30° lattice mdpi.comkeio.ac.jp. This indicates that the sulfur atoms of the thiol molecules are arranged in a hexagonal lattice with a spacing of approximately 5 Å, which is √3 times the gold lattice constant, and the lattice is rotated by 30° with respect to the underlying gold lattice.

STM studies have revealed that for some functionalized alkanethiols, different structural phases can coexist on the surface. For instance, after a certain deposition time, it's possible to observe both a less-ordered α-phase and a more stable, well-ordered β-phase, which may be described by a (3 × 2√3) packing structure mdpi.com. The transition between these phases is often driven by an increase in surface coverage over time mdpi.com.

Defect Analysis within SAMs (e.g., Pinhole Formation, Collapsed-Sites)

Despite the self-organizing nature of 11-MUA, the resulting SAMs are not perfectly defect-free. Common defects include pinholes and collapsed sites researchgate.net. Pinholes are small voids in the monolayer where the underlying substrate is exposed. These can act as sites for electron transfer or allow molecules from the surrounding environment to reach the metal surface researchgate.net.

Collapsed sites are regions where the alkyl chains are highly tilted or disordered, leading to a locally thinner monolayer researchgate.net. Both types of defects can significantly impact the performance of the SAM, particularly in applications requiring a robust barrier layer. Electrochemical methods, such as cyclic voltammetry and electrochemical impedance spectroscopy, are sensitive to the presence of defects. The charge-transfer resistance measured by these techniques can provide information about the presence of pinholes and other structural imperfections within the monolayer researchgate.netresearchgate.net. A well-formed, stable, and compact 11-MUA film will exhibit a reduced number of pinholes and structural defects, leading to observable mediated electron passage kinetics researchgate.net.

| Defect Type | Description | Impact |

| Pinholes | Small voids in the monolayer exposing the substrate. | Allows direct access to the metal surface, compromising barrier properties. |

| Collapsed Sites | Regions of high molecular tilt and disorder, resulting in a thinner monolayer. | Reduces the effective thickness and barrier efficiency of the SAM. |

Stability and Durability of this compound SAMs

Self-assembled monolayers (SAMs) of this compound (11-MUA) are widely utilized for the functionalization of gold surfaces in various applications, including biosensors and molecular electronics. researchgate.networldscientific.com The performance and reliability of these applications are critically dependent on the stability and durability of the 11-MUA SAMs. This section explores the thermal and environmental stability of these monolayers.

Thermal Stability and Desorption Behavior

The thermal stability of 11-MUA SAMs on gold surfaces has been investigated primarily using thermal desorption spectroscopy (TDS). researchgate.netnih.gov These studies reveal that the stability is influenced by factors such as the nature of the organic chain, the preparation method, and the substrate morphology. researchgate.net For long-chain alkanethiols like 11-MUA, a significant portion of the molecules decompose on the surface, with the products desorbing at higher temperatures. researchgate.net

A comprehensive study on 11-MUA SAMs on both Au(111)/mica and polycrystalline gold foils identified multiple desorption peaks, indicating different adsorption states or decomposition products. researchgate.netacs.org The primary desorption peak, attributed to the intact 11-MUA molecule, is observed at approximately 550 K. researchgate.netnih.govacs.org Additional desorption events at higher temperatures are associated with the cracking of the S-C bond on the surface. researchgate.netacs.org The desorption mechanism is also dependent on the surface coverage; at lower coverages, desorption primarily occurs as thiolate radicals. researchgate.net

| Desorption Event | Approximate Temperature (K) | Description |

| Intact Molecule Desorption | 550 | Desorption of the complete this compound molecule. researchgate.netnih.govacs.org |

| Decomposition Product Desorption | > 550 | Desorption of fragments resulting from the cracking of the S-C bond on the gold surface. researchgate.netacs.org |

This table summarizes the key thermal desorption events for 11-MUA SAMs on gold surfaces.

Environmental Stability and Long-Term Effects under Ambient Conditions

The long-term stability of alkanethiol-based SAMs, including 11-MUA, under ambient laboratory conditions is a significant concern for practical applications. osti.gov The gold-thiolate bond is susceptible to oxidation when exposed to the environment, which can negatively impact the quality and structure of the SAM. osti.gov

Investigations into the stability of 11-MUA SAMs under ambient conditions have shown evidence of rearrangements and even depletion of the monolayer over time. researchgate.net Exposure to air can lead to a loss of the upright orientational order of the molecules within the SAM. osti.gov Studies have identified ozone as a primary factor in the degradation of these monolayers. osti.gov The oxidation of the thiolate can result in the formation of sulfinate and sulfonate species. osti.gov Therefore, to ensure the integrity of 11-MUA SAMs, it is crucial to minimize their exposure to ambient air. osti.gov

| Environmental Factor | Effect on 11-MUA SAM |

| Ambient Air Exposure | Oxidation of the gold-thiolate bond, leading to degradation. osti.gov |

| Ozone (O₃) | A primary cause of SAM degradation through oxidation. osti.gov |

| Long-Term Storage | Can result in molecular rearrangements and depletion of the monolayer. researchgate.net |

This table outlines the major environmental factors affecting the stability of 11-MUA SAMs.

Interfacial Charge Transfer and Electrochemical Properties of this compound SAMs

The electrochemical properties of 11-MUA SAMs are fundamental to their application in devices such as electrochemical immunosensors. mdpi.com The densely packed monolayer can act as a barrier to electron transfer, a property that can be harnessed for surface passivation and the development of sensitive detection platforms.

Electron Transfer Mechanisms through Densely Packed SAMs

The mechanism of electron transfer (ET) across densely packed 11-MUA SAMs has been a subject of quantitative investigation. researchgate.net For redox probes in solution, such as [Fe(CN)₆]³⁻/⁴⁻, the ET kinetics are significantly affected by the monolayer. researchgate.net One prevalent model for electron transfer is the "membrane model," which proposes that a redox mediator can permeate into the SAM, facilitating intermolecular electron transfer to a redox probe located outside the monolayer. researchgate.net

In the broader context of alkanethiol SAMs, tunneling is often the dominant mechanism of charge transport. harvard.edu However, the specific mechanism can be influenced by the terminal group of the molecule. For instance, SAMs terminated with a ferrocene (B1249389) group have shown rectification behavior, where the charge transport mechanism shifts from tunneling to a combination of hopping and tunneling depending on the bias polarity. harvard.edu While 11-MUA itself does not have such a redox-active terminus, its carboxyl group can influence the interfacial environment and, consequently, the electron transfer process.

Modulation of Electrochemical Signals for Surface Passivation

The formation of an 11-MUA SAM on a gold electrode surface effectively passivates the surface by inhibiting electron transport. mdpi.commdpi.com This passivation is evident in cyclic voltammetry (CV) measurements using a redox couple like ferricyanide (B76249)/ferrocyanide. mdpi.com Upon the formation of the 11-MUA monolayer, a decrease in both the cathodic and anodic peak currents of the redox probe is observed, signifying that the SAM is acting as a barrier to electron transfer. mdpi.com

This insulating property is crucial for immunosensor applications, where the goal is to detect binding events at the surface. mdpi.com By passivating the electrode surface, non-specific interactions are minimized, and the changes in electrochemical signals can be more directly attributed to the specific binding of the target analyte. mdpi.com The charge-transfer resistance of the electrode increases upon the formation of the SAM, further confirming its passivating nature. researchgate.net

| Electrode State | Observation in Cyclic Voltammetry (with [Fe(CN)₆]³⁻/⁴⁻) | Implication |

| Bare Gold Electrode | Well-defined cathodic and anodic peaks. | Efficient electron transfer between the electrode and the redox probe. |

| 11-MUA SAM Modified Gold Electrode | Decrease in cathodic and anodic peak currents. mdpi.com | Inhibition of electron transfer, indicating surface passivation by the SAM. mdpi.com |

This table illustrates the effect of 11-MUA SAM formation on the electrochemical signal of a gold electrode.

Functionalization of Nanomaterials with 11 Mercaptoundecanoic Acid

Gold Nanoparticles Functionalization with 11-Mercaptoundecanoic Acid

The functionalization of gold nanoparticles (AuNPs) with 11-MUA is a well-established method to enhance their utility in biological and catalytic applications. scientificlabs.ienih.gov The strong gold-sulfur bond ensures robust attachment of the 11-MUA molecules, forming a dense and highly organized SAM on the nanoparticle surface. sigmaaldrich.com This surface modification significantly influences the stability, surface charge, and optical characteristics of the AuNPs.

Stabilization and Enhanced Dispersion in Various Media

The long alkane chains of 11-MUA, when self-assembled on the surface of AuNPs, create a protective layer that prevents the nanoparticles from aggregating. sigmaaldrich.comscientificlabs.ie This stabilization is crucial for maintaining the unique size- and shape-dependent properties of the nanoparticles in colloidal solutions. The terminal carboxylic acid groups of the 11-MUA ligands can be deprotonated to form carboxylates (-COO⁻), which imparts a negative surface charge to the AuNPs, leading to electrostatic repulsion between the particles and enhancing their dispersion in aqueous media, particularly at neutral and basic pH levels. nih.gov

Furthermore, the presence of 11-MUA on the surface of AuNPs facilitates their dispersion not only in water but also in some organic solvents. scientificlabs.ie This dual dispersibility is a valuable property for various applications that may require the transfer of nanoparticles between different solvent phases. For instance, studies have shown that 11-MUA-functionalized AuNPs can be transferred from an aqueous phase to an organic phase by adjusting the pH. nih.govresearchgate.net

The stability of 11-MUA capped gold nanobipyramids has been shown to be greater than that of those capped with the more common cetyltrimethylammonium bromide (CTAB). ssau.ru Research has also demonstrated that AuNPs functionalized with a mixed monolayer of 11-MUA and a zwitterionic ligand exhibit enhanced colloidal stability in acidic and alkaline conditions, as well as in high salt concentrations. nih.govacs.org

Surface Charge Modulation and pH-Responsiveness of Gold Nanoparticle Colloids

A key feature of 11-MUA functionalized AuNPs is their pH-responsive behavior, which stems from the protonation and deprotonation of the terminal carboxylic acid groups. nih.govnih.gov At pH values above the effective acid dissociation constant (pKa) of the surface-bound 11-MUA, the carboxylic acid groups are deprotonated, resulting in a net negative surface charge and a stable colloidal dispersion due to electrostatic repulsion. nih.gov

Conversely, at pH values below the pKa, the carboxyl groups become protonated (-COOH), reducing the surface charge and leading to the aggregation of the nanoparticles. nih.govresearchgate.net This aggregation is driven by the reduction in electrostatic repulsion and an increase in van der Waals forces and hydrogen bonding between the protonated carboxylic acid groups on adjacent nanoparticles. nih.govmdpi.com This pH-triggered aggregation is reversible, and the nanoparticles can be redispersed by raising the pH. nih.gov

The pH at which aggregation occurs is dependent on the nanoparticle size, with larger nanoparticles aggregating at a slightly higher pH. nih.gov This pH-responsiveness allows for the controlled assembly and disassembly of AuNP structures, which has been utilized in applications such as catalysis and sensing. nih.govnih.gov For example, 11-MUA functionalized AuNPs have been shown to undergo a phase transfer from an aqueous to an organic phase in response to pH changes. nih.govresearchgate.net

| Nanoparticle System | Stimulus | Response | Reference |

| 11-MUA Functionalized AuNPs | pH < pKa | Aggregation | nih.govresearchgate.net |

| 11-MUA Functionalized AuNPs | pH > pKa | Dispersion | nih.gov |

| Mixed-charge (TMA/MUA) AuNPs | Low pH | Aggregation | acs.orgmdpi.com |

| 11-MUA Functionalized AuNPs | Addition of Octadecylamine and pH change | Phase transfer to organic solvent | nih.gov |

Optical and Photoluminescence Properties of this compound-Protected Gold Nanoclusters

When the size of gold nanoparticles is reduced to the sub-nanometer scale, they form gold nanoclusters (AuNCs), which exhibit molecule-like properties, including strong photoluminescence. nih.govacs.org The functionalization of these AuNCs with 11-MUA plays a crucial role in determining their optical and photoluminescent characteristics. acs.orgresearchgate.net

11-MUA-protected AuNCs (Au@MUA NCs) often display a characteristic fluorescence emission. nih.govrsc.org For instance, AuNCs@MUA have been reported to exhibit a strong fluorescence peak at around 612 nm. nih.gov The photoluminescence properties of these nanoclusters are highly sensitive to their surface chemistry. acs.orgresearchgate.net Factors such as the length of the ligand's alkane chain and the functionality of the terminal group significantly influence the photoluminescence. acs.org

The UV-Vis absorption spectra of AuNCs@MUA typically show distinct absorption bands, for example at 243 nm and 280 nm, which are attributed to interband electronic transitions within the gold core. nih.gov A key characteristic is the absence of a surface plasmon resonance (SPR) band, which is typical for larger gold nanoparticles. nih.gov The photoluminescence of Au@MUA NCs can be affected by external factors. For example, the fluorescence can be quenched by certain metal ions, a property that has been exploited for the development of fluorescent sensors. rsc.org Additionally, unusual aggregation-enhanced emission (AEE) has been observed for MUA-Au NCs in aqueous media. nih.gov

| Property | 11-MUA Protected Gold Nanoclusters (Au@MUA NCs) | Reference |

| Average Diameter | 1.8 ± 0.4 nm | rsc.org |

| Fluorescence Excitation Maximum | 285 nm | rsc.org |

| Fluorescence Emission Maximum | 608 nm, 612 nm | nih.govrsc.org |

| Quantum Yield | 2.4% | rsc.org |

| UV-Vis Absorption Bands | 243 nm, 280 nm | nih.gov |

Silver Nanoparticles Functionalization with this compound

Similar to gold, silver nanoparticles (AgNPs) can be effectively functionalized with 11-MUA, leveraging the strong affinity between sulfur and silver. nih.govrsc.org This surface modification impacts the physicochemical properties and biological interactions of the AgNPs.

Impact of Functionalization on Physicochemical and Biological Activities

Functionalization with 11-MUA enhances the stability of AgNPs in aqueous solutions. nih.gov The terminal carboxylic acid groups provide electrostatic stabilization, preventing aggregation. nih.gov The surface coating with 11-MUA has been shown to influence the interaction of AgNPs with other molecules. For example, 11-MUA coated AgNPs demonstrated interesting interactions with the mutagen ICR-191, slightly modulating its toxicity. nih.gov

The dissolution of silver ions from AgNPs, a key factor in their biological activity, can be affected by surface functionalization. Coating with 11-MUA has been found to reduce the dissolution rate of AgNPs to undetectable levels in certain conditions. rsc.org Furthermore, functionalization with 11-MUA has been shown to modify protein interactions and can lead to slightly reduced toxicity. mdpi.com The density of the 11-MUA coating on the AgNP surface plays a crucial role in their sensing properties for detecting metal ions. mdpi.com

Platinum Nanoparticles Functionalization with this compound

11-MUA is also utilized to modify the surface of platinum nanoparticles (PtNPs), creating a ligand nano-assembly with high surface coverage. sigmaaldrich.comscientificlabs.ie This functionalization is important for applications such as surface-enhanced Raman spectroscopy (SERS) and catalysis.

Studies have described the synthesis of 11-MUA-stabilized PtNPs and their subsequent attachment to electrode surfaces. acs.org In one approach, the carboxylate group of the 11-MUA on the PtNP surface is used to form an amide bond with an amino-functionalized electrode. acs.org The electrocatalytic properties of these functionalized PtNPs for the oxygen reduction reaction (ORR) have been investigated, showing that the nature of the linkage to the electrode surface affects the reaction rate. acs.org Additionally, PtNPs stabilized with 11-MUA have been developed for use as chemiresistor coatings for the detection of volatile organic compounds (VOCs). researchgate.net

pH-Triggered Surface Charge and Aggregation Control

The functionalization of nanomaterials with this compound (11-MUA) provides a robust mechanism for controlling their colloidal stability through pH changes. The terminal carboxylic acid group of 11-MUA is pH-responsive, allowing for the manipulation of surface charge and, consequently, the state of aggregation of the nanoparticles in an aqueous solution. rsc.orgacs.org

At neutral and basic pH levels, the carboxylic acid groups of the MUA ligands are deprotonated, resulting in a negative surface charge on the functionalized nanoparticles. nih.govmdpi.com This charge creates electrostatic repulsion between the particles, leading to a stable, dispersed colloidal solution. rsc.orgnih.gov However, as the pH of the solution is lowered to become more acidic, the carboxylic acid groups become protonated. acs.orgmdpi.com This protonation neutralizes the surface charge, reducing the electrostatic repulsion between the nanoparticles. rsc.orgmdpi.com

When the repulsive forces are sufficiently weakened, attractive forces such as van der Waals interactions and hydrogen bonding between the MUA ligands on adjacent nanoparticles become dominant, causing the nanoparticles to aggregate. rsc.orgmdpi.com This process is often reversible; by increasing the pH again, the carboxylic groups deprotonate, restoring the negative surface charge and causing the aggregates to redisperse into individual nanoparticles. nih.govresearchgate.net

The pH at which this aggregation occurs is related to the acid dissociation constant (pKa) of the surface-bound MUA. For gold nanoparticles (AuNPs) functionalized with 11-MUA, the aggregation pH is typically observed to be around the pKa of MUA, which is approximately 4. nih.govresearchgate.net However, research has shown that the effective pKa of MUA bound to a nanoparticle surface can be influenced by factors such as nanoparticle size. For instance, the precipitation pH for AuNPs functionalized with a mixed monolayer including MUA was found to increase with increasing nanoparticle size. nih.govmdpi.com Specifically, the pH of aggregation for MUA-functionalized AuNPs of 5 nm, 13 nm, and 45 nm was determined to be 4.3, 4.5, and 4.9, respectively. nih.gov

This pH-responsive behavior has been exploited for various applications. For example, in mixed-charge nanoparticles (MCNPs) co-functionalized with 11-MUA and a positively charged ligand, tuning the pH can precisely control their aggregation state. acs.org These MCNPs can be designed to be stable at physiological pH (around 7.4) but aggregate in the slightly acidic environments characteristic of tumor tissues or endolysosomal compartments, a property that can be leveraged for targeted drug delivery. acs.orgmdpi.com

Table 1: Effect of pH on the Aggregation of 11-MUA Functionalized Gold Nanoparticles

| Nanoparticle Size | pH of Aggregation (pHagg) |

|---|---|

| 5 nm | 4.3 |

| 13 nm | 4.5 |

| 45 nm | 4.9 |

This table is interactive. You can sort and filter the data.

Carbon-based Nanomaterials Functionalization with this compound

This compound is also utilized in the functionalization of various carbon-based nanomaterials, imparting new properties and enabling their use in advanced applications such as optical sensing and bioimaging.

Functionalization of Carbon Dots for Optical Probes

Carbon dots (CDs) functionalized with 11-MUA have been developed as effective ratiometric optical probes for the detection of molecules such as the anticancer drug doxorubicin (B1662922) (DOX). acs.orgnih.gov In a typical synthesis, CDs are first produced through methods like hydrothermal carbonization of precursors such as m-phenylenediamine (B132917) and p-aminobenzoic acid. acs.orgmdpi.com Subsequently, 11-MUA is attached to the surface of the CDs via an amide reaction. acs.orgresearchgate.net

The resulting MUA-CDs exhibit strong fluorescence, with reported quantum yields as high as 59.4%. acs.orgmdpi.com The functionalization with MUA provides several advantages. The carboxylic acid groups can engage in electrostatic interactions with target molecules. acs.org In the case of doxorubicin detection, the probe's mechanism relies on both electrostatic interactions and fluorescence resonance energy transfer (FRET) between the MUA-CDs (donor) and DOX (acceptor). acs.orgmdpi.com

Upon the addition of DOX to a solution of MUA-CDs, the fluorescence emission of the CDs is quenched at its characteristic wavelength, while a new emission peak corresponding to DOX appears or is enhanced. mdpi.comnih.gov This ratiometric response, which is the ratio of the two emission intensities, allows for sensitive and selective detection of the target analyte. acs.org Additionally, the interaction can also induce a change in the absorption spectrum, enabling colorimetric detection. acs.orgnih.gov Such probes have demonstrated high selectivity and resistance to interference from other substances. mdpi.comresearchgate.net

Table 2: Characteristics of 11-MUA Functionalized Carbon Dot Probe for Doxorubicin Detection

| Property | Value/Description |

|---|---|

| Synthesis Method | Hydrothermal carbonization followed by amide reaction with 11-MUA. acs.org |

| Fluorescence Quantum Yield | 59.4% acs.orgmdpi.com |

| Detection Mechanism | Electrostatic interaction and Fluorescence Resonance Energy Transfer (FRET). acs.org |

| Analytical Mode | Ratiometric fluorescence and colorimetric. acs.orgnih.gov |

| Target Analyte | Doxorubicin (DOX) acs.orgnih.gov |

This table is interactive. You can sort and filter the data.

Functionalization of MoS₂ Quantum Dots

Molybdenum disulfide (MoS₂) quantum dots (QDs), a class of transition metal dichalcogenide nanostructures, have been functionalized with 11-MUA to enhance their properties for biomedical applications. mdpi.commdpi.com These MoS₂ QDs are typically synthesized using methods like one-step hydrothermal processes involving lithium intercalation from bulk MoS₂ powder. mdpi.comnih.gov The bare MoS₂ QDs are then functionalized with 11-MUA. mdpi.comnih.gov

The success of the functionalization is confirmed through characterization techniques such as infrared (IR) spectroscopy, which shows the appearance of C-H and C=O bond stretching peaks characteristic of 11-MUA. mdpi.comresearchgate.net This surface modification can improve the stability of the QDs under ambient conditions. nih.gov

One significant application of 11-MUA functionalized MoS₂ QDs is in the development of antibacterial coatings. mdpi.comnih.gov Studies have shown that these functionalized QDs exhibit effective antibacterial activity against bacteria such as Staphylococcus aureus. mdpi.comnih.gov The functionalization with 11-MUA may facilitate interactions with bacterial membranes through hydrophobic and van der Waals forces. mdpi.com This makes them promising candidates for creating antifouling coatings for biomedical devices and implants. mdpi.comresearchgate.net

Table 3: Properties of 11-MUA Functionalized MoS₂ Quantum Dots

| Property | Description |

|---|---|

| Synthesis Method | One-step hydrothermal synthesis with lithium intercalation, followed by functionalization with 11-MUA. mdpi.comnih.gov |

| Functionalization Evidence | Appearance of C-H and C=O stretching peaks in IR spectra. mdpi.comnih.gov |

| Application | Antibacterial coatings. mdpi.comnih.gov |

| Target Bacteria | Staphylococcus aureus mdpi.comnih.gov |

| Proposed Interaction Mechanism | Hydrophobic and Van der Waals forces with bacterial membranes. mdpi.com |

This table is interactive. You can sort and filter the data.

Porous Silicon and Other Substrate Functionalization

The ability of this compound to form self-assembled monolayers (SAMs) on various surfaces makes it a versatile molecule for the functionalization of substrates like porous silicon (PSi) and gold. romjist.ropiketech.com The thiol group at one end of the 11-MUA molecule exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered and densely packed monolayer. romjist.ropiketech.com The other end of the molecule exposes a carboxylic acid group, which can be used for further chemical modifications. mdpi.com

Similarly, SAMs of 11-MUA on flat gold substrates are widely used in research and for the development of various analytical platforms. piketech.comaip.org These functionalized surfaces have been characterized extensively using techniques like Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the structure and integrity of the monolayer. piketech.com The hydrophilic -COOH tail of the MUA SAM imparts specific surface properties that are distinct from hydrophobic SAMs, such as those formed by dodecanethiol (DT). aip.org This ability to tailor surface properties is fundamental in applications ranging from protein microarrays to molecular electronics. romjist.romyu-group.co.jp

Applications in Biosensing and Bio Interactions

Biomolecule Immobilization Strategies on 11-Mercaptoundecanoic Acid Modified Surfaces

The functionalization of surfaces with 11-MUA is a critical first step in the fabrication of many biosensors. The terminal carboxylic acid groups of the 11-MUA monolayer can be readily activated, typically using a mixture of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form reactive esters. mdpi.comnih.govrsc.org These esters then readily react with amine groups present in biomolecules, leading to their covalent immobilization on the sensor surface. nih.govifremer.fr

The immobilization of proteins onto 11-MUA modified surfaces is a cornerstone of developing various bio-interactive platforms and immunosensors. Both covalent and physical adsorption methods are employed, with covalent attachment generally providing a more stable and oriented protein layer.

Covalent Immobilization: This is the most common and robust method for attaching proteins to 11-MUA SAMs. The process typically involves the activation of the terminal carboxyl groups of 11-MUA with EDC and NHS. nih.govmpg.de This creates a stable intermediate that can react with the primary amine groups on the protein surface, such as those on lysine (B10760008) residues, to form a stable amide bond. ifremer.fr This method has been successfully used to immobilize a variety of proteins, including Bovine Serum Albumin (BSA) and streptavidin. worldscientific.commdpi.commdpi.com BSA is often used as a blocking agent to prevent non-specific binding on the sensor surface, while streptavidin's high affinity for biotin (B1667282) is exploited for the subsequent capture of biotinylated biomolecules. mdpi.commdpi.commdpi.com

Physical Adsorption: While less common for creating the primary recognition layer due to its weaker and less stable nature, physical adsorption can occur. This process relies on non-covalent interactions such as electrostatic forces, hydrogen bonding, and van der Waals forces between the protein and the 11-MUA surface. The charge of the protein and the pH of the surrounding medium play a crucial role in this type of interaction.

A study evaluating a gold surface functionalization procedure utilized BSA as a model antigen. worldscientific.com The successful immobilization of BSA on the 11-MUA modified electrode was confirmed by fluorescence microscopy and electrochemical measurements. worldscientific.com Another study highlighted the use of streptavidin immobilization on a mixed SAM of 11-MUA and 2-mercaptoethanol (B42355) for the development of DNA microarrays through the strong streptavidin-biotin interaction. mdpi.commdpi.com

The ability to anchor DNA and oligonucleotides to a solid support is fundamental for the development of genosensors, which are used for detecting specific nucleic acid sequences. 11-MUA provides an ideal surface for this purpose. scielo.org.mx The long alkyl chains of 11-MUA help to create a well-ordered monolayer that minimizes defects and effectively blocks the underlying electrode surface, which is advantageous for electrochemical detection methods. scielo.org.mx

The standard method for immobilizing DNA involves modifying the DNA probe with a terminal amine group, which can then be covalently coupled to the EDC/NHS-activated carboxyl groups of the 11-MUA SAM. researchgate.net Alternatively, thiolated DNA probes can be used, which bind directly to the gold surface alongside the 11-MUA molecules. scielo.org.mx The 11-MUA in this case helps to control the spacing and orientation of the DNA probes, which is crucial for efficient hybridization with the target sequence. researchgate.net

Research has demonstrated the successful immobilization of DNA probes on 11-MUA modified surfaces for the detection of various genetic markers, including mutations in the p53 gene, a tumor suppressor. scielo.org.mx In one such study, a screen-printed gold electrode was modified with 11-MUA and a thiolated DNA probe to detect its complementary sequence, achieving a very low limit of detection. scielo.org.mx Genosensors for detecting a sequence from the SARS-CoV-2 genome have also been developed using an 11-MUA matrix to immobilize the capture probe. chemrxiv.org

The immobilization of antibodies is a critical step in the fabrication of immunosensors, which are designed to detect specific antigens. 11-MUA-modified surfaces provide a robust and reliable platform for this application. nih.govacs.org The covalent attachment of antibodies to the 11-MUA SAM is typically achieved through the same EDC/NHS chemistry used for other proteins, where the activated carboxyl groups react with amine groups on the antibody. rsc.orgmpg.de

This method allows for the creation of a dense and active layer of antibodies on the sensor surface. nih.gov However, this random covalent immobilization can sometimes lead to the antibody being attached in an orientation that blocks its antigen-binding site. To overcome this, strategies using mixed SAMs or protein G have been developed to better orient the antibodies. nih.govacs.orgnih.gov For instance, a mixed SAM of 11-MUA and a shorter thiol can reduce steric hindrance and improve antigen binding. nih.gov

Studies have compared different antibody immobilization techniques, including random immobilization on 11-MUA and oriented immobilization via protein G on an 11-MUA layer. nih.govacs.org While random immobilization on 11-MUA is a widely used and effective strategy, oriented approaches can sometimes lead to a higher antigen-binding capacity. nih.govacs.orgnih.gov

Development of this compound-Based Biosensors

The versatile nature of 11-MUA as a surface modification agent has led to the development of a wide array of biosensors for various applications in clinical diagnostics and environmental monitoring. chemrxiv.orgnih.govacs.org These sensors leverage the stable and functionalizable platform provided by 11-MUA SAMs to achieve high sensitivity and selectivity for their target analytes.

Electrochemical immunosensors based on 11-MUA have been successfully developed for the detection of several important protein biomarkers. These sensors typically work by measuring a change in an electrochemical signal (such as current or impedance) that occurs when the target antigen binds to the antibodies immobilized on the sensor surface. tandfonline.comresearchgate.net

Vascular Endothelial Growth Factor (VEGF): An impedimetric immunosensor for VEGF, a key biomarker in cancer, was developed using a gold electrode modified with 11-MUA. tandfonline.comresearchgate.net The immobilization of the VEGF receptor (VEGF-R1) was achieved via EDC/NHS coupling. tandfonline.com The sensor demonstrated a linear response to VEGF in the range of 1 to 6 ng/mL. tandfonline.com

Minichromosome Maintenance Protein 5 (MCM5): A label-free electrochemical immunosensor for MCM5, a biomarker for cervical cancer, was created on a gold electrode modified with a submonolayer of 11-MUA. nih.govrsc.org This sensor exhibited a wide linear dynamic range and a low detection limit of 2.9 pM. nih.gov

SARS-CoV-2 Proteins: Several electrochemical immunosensors have been developed for the detection of SARS-CoV-2 proteins and antibodies. mpg.demdpi.comacs.orgvu.lt In one example, a sensor for the SARS-CoV-2 spike protein was fabricated by immobilizing antibodies on an 11-MUA modified gold electrode, achieving an exceptionally low limit of detection of 10⁻¹⁷ M. mpg.deacs.org Another sensor for detecting antibodies against the SARS-CoV-2 spike protein was developed by immobilizing the protein itself onto a mixed SAM of 11-MUA and 6-mercapto-1-hexanol. mdpi.comvu.lt A voltammetric immunosensor for the SARS-CoV-2 nucleocapsid protein also utilized an 11-MUA functionalized surface and showed a limit of detection of 0.4 pg/mL. nih.gov

Table 1: Performance of 11-MUA Based Electrochemical Immunosensors

| Target Analyte | Sensor Type | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| VEGF | Impedimetric | Not Specified | 1 - 6 ng/mL | tandfonline.com |

| MCM5 | Impedimetric | 2.9 pM | 10⁻¹¹ to 10⁻⁶ g/mL | nih.gov |

| SARS-CoV-2 Spike Protein | OECT-based | 10⁻¹⁷ M | Not Specified | mpg.deacs.org |

| SARS-CoV-2 Nucleocapsid Protein | Voltammetric | 0.4 pg/mL | 1.0 pg/mL - 100 ng/mL | nih.gov |

Genosensors built on 11-MUA platforms have shown great promise for the early detection of cancer through the identification of specific gene biomarkers. One such important biomarker is the Prostate Cancer Antigen 3 (PCA3) gene, which is overexpressed in prostate cancer cells. eurekalert.orgmdpi.comhospitaldeamor.com.br

Researchers have developed electrochemical genosensors for PCA3 by immobilizing a thiolated single-stranded DNA probe onto a gold surface. mdpi.comnih.gov In these sensors, the 11-MUA is not used for direct linkage but can be part of the SAM to ensure proper orientation and spacing of the DNA probes. researchgate.net One study compared the performance of sensors made with 11-MUA and a shorter-chain thiol, noting that while the well-organized 11-MUA SAM provided good performance, its long chain length could slightly decrease charge transfer. researchgate.net The resulting genosensor had a limit of detection of 2.1 x 10⁻⁹ mol L⁻¹. researchgate.net Another label-free electrochemical genosensor for urinary PCA3 was developed by directly grafting thiolated DNA probes onto a gold surface, achieving a limit of detection as low as 1.6 ng/mL. mdpi.comnih.gov

Table 2: Performance of 11-MUA Based Genosensors for PCA3

| Sensor Configuration | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| ssDNA on 11-MUA SAM | Electrochemical Impedance Spectroscopy | 2.1 x 10⁻⁹ mol L⁻¹ | researchgate.net |

| Thiolated DNA probe on gold | Square Wave Voltammetry | 1.6 ng/mL | mdpi.comnih.gov |

Optical and Colorimetric Biosensors

The optical properties of nanoparticles functionalized with 11-MUA are central to their use in optical and colorimetric biosensors. These sensors often rely on changes in color or fluorescence upon the detection of a target analyte.

Spermine (B22157) Detection: A label-free colorimetric sensing platform for spermine, a biomarker for food freshness, has been developed using gold nanoparticles (AuNPs) functionalized with 11-MUA. researchgate.net This method offers a more efficient and environmentally friendly alternative to traditional chromatographic techniques. researchgate.net Another approach for spermine detection involves using gold nanoparticles comprising citrate (B86180) and 11-MUA, which exhibit a color change in the presence of spermine. google.com This method has been validated for detecting spermine in clinical urine samples for cancer screening. google.com

Doxorubicin (B1662922) Detection: 11-MUA functionalized carbon dots (CDs) have been employed as a ratiometric optical probe for the detection of the anticancer drug doxorubicin. researchgate.net Upon interaction with doxorubicin, the fluorescence of the MUA-CDs decreases at one wavelength and increases at another, allowing for sensitive and selective detection. researchgate.net Another dual-mode sensor using 11-MUA-functionalized CDs enables both fluorescence and colorimetric detection of doxorubicin. acs.org The color of the MUA-CDs changes from colorless to dark yellow in the presence of doxorubicin, providing a visual detection method. nih.gov

HER2 Detection: For the detection of Human Epidermal Growth Factor Receptor 2 (HER2), a biomarker for certain types of breast cancer, 11-MUA plays a crucial role in immobilizing antibodies onto sensor surfaces. In one design, a self-assembled monolayer of 11-MUA is formed on a gold surface, which is then used to covalently immobilize protein L. This allows for the subsequent binding of the HER2-specific antibody, trastuzumab, enabling HER2 detection. matilda.sciencenih.gov This strategy has been applied to cost-effective gold leaf electrodes, achieving high sensitivity. matilda.sciencenih.govzenodo.org

Surface Plasmon Resonance (SPR) Biosensors

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique that detects changes in the refractive index at a metal-dielectric interface. 11-MUA is frequently used to create a functional surface on gold SPR sensor chips for the immobilization of bioreceptors.

The general principle involves the interaction of light with free electrons on the metal surface, creating surface plasmons. mdpi.com Any change in the refractive index near the surface, such as the binding of an analyte to an immobilized receptor, alters the resonance conditions, which is detected as a shift in the SPR signal. mdpi.commdpi.com This technique has been widely applied for the detection of various analytes, including disease biomarkers. mdpi.commdpi.com For instance, 11-MUA has been used in the development of SPR biosensors for cancer biomarkers like carcinoma antigen 125 (CA 125) and squamous cell carcinoma antigen (SCCa). mdpi.comnih.gov In these sensors, the carboxyl group of 11-MUA is activated to form amide bonds with antibodies, which then specifically capture the target antigen. mdpi.comnih.govaustinpublishinggroup.com

| Analyte | Sensor Configuration | Key Finding | Reference |

|---|---|---|---|

| NT-proBNP and S100β (Stroke Biomarkers) | Functionalized gold chip with specific antibodies via MUA-EDC/NHS chemistry. | Detection range of 0.1 ng/mL to 10 ng/mL in water and plasma samples. | mdpi.com |

| Squamous Cell Carcinoma Antigen (SCCa) | Silver nanoparticles array functionalized with monoclonal anti-SCCa antibodies using MUA. | Linear quantitative detection range of 0.1–1,000 pM in buffer and human serum. | nih.gov |

| Carcinoembryonic Antigen (CEA) | SPR biosensor for detection in blood serum. | Achieved a limit of detection of 8 ng/mL. | mdpi.com |

| Carcinoma Antigen 125 (CA 125) | Fluidic SPR approach with anti-CA 125 antibodies coupled to a gold surface using MUA and EDC/NHS. | Validated by detecting CA 125 in blood specimens. | mdpi.com |

Quartz Crystal Microbalance (QCM) Biosensors for Protein Interaction Studies

Quartz Crystal Microbalance (QCM) is a mass-sensitive analytical technique that can monitor molecular interactions in real-time. 11-MUA functionalized gold-coated quartz crystals are used to study the adsorption and interaction of proteins.

In a typical setup, a QCM sensor measures changes in its resonance frequency upon mass adsorption onto its surface. By functionalizing the gold electrode of the quartz crystal with a SAM of 11-MUA, a carboxylated surface is created. aip.org This surface enhances the adsorption of proteins like bovine serum albumin (BSA), allowing for the study of their binding characteristics. aip.org Research has shown that BSA has a high affinity for MUA-functionalized surfaces, forming a stable complex. aip.org

Studies have investigated the adsorption of various proteins, including BSA, myoglobin (B1173299), and cytochrome c, onto 11-MUA SAMs. diva-portal.org These studies, combining QCM with dissipation (QCM-D) and zeta-potential measurements, provide insights into the structure, surface coverage, and stability of the adsorbed protein layers. diva-portal.org For example, BSA was found to form a rigid monolayer, while myoglobin formed a bilayer. diva-portal.org QCM-D has also been used to evaluate the covalent immobilization of the SARS-CoV-2 nucleocapsid protein on an 11-MUA modified sensor and its subsequent interaction with specific antibodies. nih.gov Another application involves a QCM sensor for the rapid detection of phosphoproteins, where 11-MUA acts as a carrier for immobilizing aminated nano-titanium dioxide, which then selectively binds to phosphoproteins. nih.govresearchgate.net

| Protein/Analyte | Key Findings | Reference |

|---|---|---|

| Bovine Serum Albumin (BSA) | Showed the highest affinity for SAM of MUA compared to a pure gold surface, forming a stable complex. | aip.org |

| BSA, Myoglobin, Cytochrome c | All three proteins formed both irreversibly and reversibly adsorbed layers. BSA formed a rigid monolayer, while myoglobin formed a bilayer. | diva-portal.org |

| SARS-CoV-2 Nucleocapsid Protein | The immobilized protein monolayer was rigid, while the subsequent antibody layer was soft and viscous. | nih.gov |

| Phosphoproteins (α-casein) | The sensor showed a linear frequency shift with a low detection limit of 5.3 × 10⁻⁶ mg mL⁻¹. | nih.govresearchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) Biosensors

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces. 11-MUA is used to functionalize these surfaces for biosensing applications.

The SERS effect allows for the detection of molecules at very low concentrations, even down to the single-molecule level. researchgate.net 11-MUA can be used to modify silver or gold nanoparticles, and the interaction of its thiol and carboxylate groups with the metal surface can be studied using SERS. researchgate.net This functionalization is key for creating SERS-based biosensors. For instance, 11-MUA has been used to modify platinum nanoparticles to create a ligand nano-assembly for SERS applications. scientificlabs.co.uk In another example, vancomycin-modified silver-coated magnetic nanoparticles, in conjunction with 11-MUA, were used for the SERS-based detection of bacteria. nih.gov The self-assembly of silver nanochains, where 11-MUA helps control the aggregation, has been shown to create highly enhancing SERS substrates. nih.gov

Microfluidic-Based Biosensors

Microfluidic devices, or "lab-on-a-chip" systems, offer advantages such as low sample consumption, rapid analysis, and potential for automation. 11-MUA is used to functionalize electrodes within these devices for various biosensing applications.

For example, 11-MUA functionalized gold nanoparticles have been used in a portable and power-free PDMS microfluidic device for the detection of lead ions (Pb²⁺). researchgate.net In another application, a microfluidic biosensor for glucose detection utilized a mixed self-assembling monolayer of 6-mercaptohexanol and 11-MUA to immobilize the enzyme PQQ-GdhB on a gold electrode. nih.gov Furthermore, 11-MUA has been employed to modify the electrode surface in an integrated microfluidic device for the detection of the cervical cancer biomarker MCM5. rsc.org Self-driven microfluidic biosensors modified with gold composite nanoparticles and 11-MUA have also been developed for the detection of C-reactive protein (CRP). mdpi.com

Interaction of this compound Functionalized Systems with Biological Entities

The interaction of 11-MUA functionalized materials with cells is a critical aspect of their biomedical applications.

Antimicrobial Properties of this compound-Functionalized Nanomaterials

The functionalization of nanomaterials with this compound (11-MUA) has been identified as a significant strategy in the development of novel antimicrobial agents. This surface modification can enhance the antimicrobial efficacy of the nanomaterial, improve its stability in biological environments, and provide a platform for further conjugation. mdpi.comrsc.org The antimicrobial action of these functionalized nanomaterials is multifaceted, often involving the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and inhibition of essential cellular processes. nih.govnih.govmdpi.com Research has explored the use of 11-MUA with various nanomaterials, including those based on silver, gold, and molybdenum disulfide.

Silver Nanoparticles (AgNPs) Functionalized with 11-MUA

Silver nanoparticles are well-known for their broad-spectrum antimicrobial activity. peerj.com When functionalized with 11-MUA, these nanoparticles exhibit modified properties that influence their interaction with microbes. The 11-MUA coating provides a carboxyl-terminated surface, which can alter the nanoparticle's surface charge and hydrophilicity, affecting its adherence to and interaction with bacterial membranes. mdpi.com Studies have shown that 11-MUA-capped AgNPs are effective against various microorganisms. researchgate.net The mechanism of action is often attributed to the release of silver ions (Ag⁺) which can interfere with cellular respiration and DNA replication, combined with nanoparticle-specific effects that cause membrane damage. nih.govpeerj.com While silver nitrate (B79036) may show higher toxicity, the functionalized nanoparticles offer a more controlled and potentially targeted antimicrobial effect. researchgate.net

Gold Nanoparticles (AuNPs) Functionalized with 11-MUA

Gold nanoparticles functionalized with 11-MUA have shown considerable promise, particularly against multi-drug-resistant (MDR) bacteria. nih.gov The 11-MUA ligand is crucial in creating zwitterionic or mixed-charge surfaces on AuNPs, which can selectively interact with bacterial biofilms. For instance, AuNPs functionalized with a mix of this compound and (10-mercaptodecyl)trimethylammonium bromide have been developed. frontiersin.orgnih.gov These nanoparticles can adhere to the acidic environment of a Methicillin-resistant Staphylococcus aureus (MRSA) biofilm. nih.gov Upon near-infrared (NIR) light irradiation, these aggregated nanoparticles generate localized heat, leading to the effective photothermal ablation of the biofilm without damaging surrounding healthy tissue. frontiersin.orgnih.gov Studies have also demonstrated the antibacterial effect of 11-MUA conjugated AuNPs against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net

Molybdenum Disulfide Quantum Dots (MoS₂ QDs) Functionalized with 11-MUA

Recent research has explored the antimicrobial potential of Molybdenum Disulfide Quantum Dots (MoS₂ QDs) functionalized with 11-MUA. These functionalized quantum dots have demonstrated effective antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net The proposed antibacterial mechanism for F-MoS₂ QDs involves several factors. The functionalization with 11-MUA may facilitate interactions with bacteria through hydrophobic and Van der Waals forces. nih.gov Furthermore, it is hypothesized that these QDs can generate reactive oxygen species (ROS), which induce cellular damage and disrupt DNA, contributing to their bactericidal effects. nih.govresearchgate.net This approach highlights the versatility of 11-MUA in enabling the antimicrobial applications of emerging nanomaterials. nih.gov

Research Findings on 11-MUA Functionalized Nanomaterials

The following tables summarize key research findings on the antimicrobial properties of various nanomaterials functionalized with this compound.

Table 1: Gold Nanoparticle (AuNP) Based Systems

| Target Microorganism | Other Functional Groups | Key Findings / Efficacy | Citations |

|---|---|---|---|

| Staphylococcus aureus | - | Exhibited potent anti-bacterial effect. | researchgate.net |

| Klebsiella pneumoniae | - | Showed significant anti-bacterial activity. | researchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) Biofilm | (10-mercaptodecyl)trimethylammonium bromide | Mixed-charge nanoparticles aggregated in the acidic biofilm environment. | frontiersin.orgnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) Biofilm | (10-mercaptodecyl)trimethylammonium bromide | Achieved enhanced photothermal ablation of the biofilm under near-infrared (NIR) light. | frontiersin.orgnih.gov |

Table 2: Molybdenum Disulfide Quantum Dot (MoS₂ QD) Based Systems

| Target Microorganism | Concentration | Key Findings / Efficacy | Citations |

|---|---|---|---|

| Staphylococcus aureus | 10 mg/mL | Exhibited effective antibacterial activity. | nih.govresearchgate.net |

Advanced Functional Materials and Devices Incorporating 11 Mercaptoundecanoic Acid

Corrosion Inhibition and Passivation Layers on Metal Surfaces

The formation of densely packed, well-ordered self-assembled monolayers of 11-mercaptoundecanoic acid on metal surfaces provides an effective barrier against corrosive agents. smolecule.comampp.org This has led to its investigation as a corrosion inhibitor for various metals, including steel and copper. ampp.orgmdpi.com

Mechanistic Studies of Adsorption for Corrosion Protection

The primary mechanism of corrosion protection by 11-MUA involves the formation of a robust self-assembled monolayer (SAM) on the metal surface. smolecule.comrsc.org The thiol headgroup of the MUA molecule chemisorbs onto the metal, forming a strong metal-sulfur bond. rsc.orgkoreascience.kr This initial adsorption is followed by the self-organization of the long alkyl chains, driven by van der Waals interactions, resulting in a densely packed and ordered monolayer. unibs.it This compact structure acts as a physical barrier, preventing corrosive species from reaching the metal surface. ampp.org

First-principles calculations have been employed to investigate the adsorption of MUA on silver surfaces, revealing strong binding energies that confirm the stability of the MUA monolayer. rsc.org These studies also show that the MUA layer presents a significant energy barrier to the penetration of corrosive molecules like water (H₂O), hydrogen sulfide (B99878) (H₂S), and oxygen (O₂), thereby inhibiting the corrosion process. rsc.org For instance, the activation barriers for the penetration of H₂O and H₂S are higher than that for O₂, indicating that the MUA monolayer is particularly effective at preventing moisture- and sulfide-induced corrosion. rsc.org

On carbon steel, density functional theory (DFT) simulations have shown that MUA forms a strong covalent bond between the sulfur atom of the thiol group and the iron atoms on the steel surface. koreascience.kr This strong interaction is a key factor in its effectiveness as a corrosion inhibitor for steel. koreascience.kr Experimental studies on 316L stainless steel have confirmed the formation of a stable MUA monolayer that significantly inhibits general corrosion, with an average inhibition efficiency of 94% over seven days in a corrosive environment. electrochemsci.org The stability of this layer has been demonstrated under various conditions, including exposure to elevated temperatures and fluid shear stress. electrochemsci.org

pH-Responsive Materials and Controlled Release Systems

The carboxylic acid group of this compound imparts pH-responsive behavior to materials functionalized with this molecule. scientificlabs.iesigmaaldrich.comsigmaaldrich.com This property is particularly valuable in the design of "smart" materials that can respond to changes in their environment, with significant potential in controlled release systems and targeted drug delivery. smolecule.comacs.org

pH-Triggered Aggregation and Re-dispersion of Nanoparticles

Gold nanoparticles (AuNPs) functionalized with 11-MUA exhibit pH-dependent colloidal stability. nih.gov At neutral or basic pH, the carboxylic acid groups are deprotonated, resulting in a negative surface charge that leads to electrostatic repulsion between the nanoparticles, keeping them well-dispersed in solution. nih.govmdpi.com However, in an acidic environment (around pH 4), the carboxylic acid groups become protonated. researchgate.net This neutralizes the surface charge, leading to the aggregation of the nanoparticles due to the dominance of attractive van der Waals forces. nih.govresearchgate.net This aggregation is reversible; increasing the pH back to a neutral or basic level restores the negative surface charge and causes the nanoparticles to re-disperse. nih.gov

This pH-triggered aggregation and re-dispersion behavior has been systematically studied for AuNPs of various sizes. nih.gov The pH at which aggregation occurs (pHagg) has been found to be dependent on the nanoparticle size, with larger particles aggregating at a slightly higher pH. nih.gov This controllable aggregation has potential applications in catalysis, where the catalyst-functionalized nanoparticles can be easily separated from the reaction mixture by changing the pH and then reused. nih.gov

| Nanoparticle Size | pH of Aggregation (pHagg) |

| 5 nm | 4.3 |

| 13 nm | 4.5 |

| 45 nm | 4.9 |

| This interactive table shows the pH of aggregation for gold nanoparticles of different sizes functionalized with this compound. nih.gov |